molecular formula C14H21N3O B4857433 1-[4-(2-PYRIDYL)PIPERAZINO]-1-PENTANONE

1-[4-(2-PYRIDYL)PIPERAZINO]-1-PENTANONE

Cat. No.: B4857433
M. Wt: 247.34 g/mol
InChI Key: BPGVLZKAECSIGC-UHFFFAOYSA-N
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Description

1-[4-(2-Pyridyl)piperazino]-1-pentanone is a piperazine derivative featuring a pyridyl substituent on the piperazine ring and a pentanone moiety. Piperazine derivatives are widely studied for their pharmacological relevance, particularly in central nervous system (CNS) modulation, enzyme inhibition, and receptor binding .

Properties

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-3-7-14(18)17-11-9-16(10-12-17)13-6-4-5-8-15-13/h4-6,8H,2-3,7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGVLZKAECSIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-PYRIDYL)PIPERAZINO]-1-PENTANONE typically involves the reaction of 1-(2-pyridyl)piperazine with a suitable pentanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-PYRIDYL)PIPERAZINO]-1-PENTANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of novel materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(2-PYRIDYL)PIPERAZINO]-1-PENTANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

4′-Fluoro-4-(4-(2-pyridyl)-1-piperazinyl)butyrophenone (Azaperone)

  • Structure: Shares the 4-(2-pyridyl)piperazino group but differs in the ketone chain (butyrophenone vs. pentanone).
  • Physical Properties :
    • Molecular weight: 327.44 g/mol
    • Melting point: 73–75°C
    • Toxicity: Oral LD50 in rats = 245 mg/kg .
  • Applications: Used as a veterinary tranquilizer (synonyms: Stresnil, Fluoperidol). The shorter butyrophenone chain may enhance CNS penetration compared to pentanone derivatives.

(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one

  • Structure: Replaces the pyridyl group with a benzodioxolylmethyl substituent and features a propenone chain.
  • Physical Properties :
    • Molecular formula: C28H28N2O4
    • Molecular weight: 456.54 g/mol (calculated)
  • The α,β-unsaturated ketone (propenone) may increase reactivity in Michael addition reactions .

3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetanone

  • Structure: Substitutes pyridyl with 2-fluorophenyl and incorporates an azetanone (4-membered lactam) ring.
  • Physical Properties :
    • Molecular formula: C27H28FN3O2
    • Molecular weight: 445.53 g/mol
  • Key Differences: The fluorophenyl group enhances lipophilicity, while the azetanone ring introduces conformational rigidity. Such structural features may influence metabolic stability and selectivity for serotonin or dopamine receptors .

Aromatic Hydroxyketones (e.g., 1-(5-Ethoxy-2-hydroxyphenyl)-1-pentanone)

  • Structure: Lacks the piperazino-pyridyl group but shares the pentanone chain.
  • Applications : Used in colorimetric analysis of molybdenum(VI) and as inhibitors of lipoxygenase/cyclooxygenase enzymes. The absence of the piperazine ring reduces CNS activity but enhances utility in analytical chemistry .

1-[5-(Triethylsilyl)-4-pentyn-1-yl]piperazine

  • Structure : Features a triethylsilyl-protected alkyne chain instead of a ketone.
  • Physical Properties :
    • Molecular formula: C15H30N2Si
    • Molecular weight: 266.50 g/mol
  • Key Differences: The silyl-alkyne group is tailored for click chemistry applications, contrasting with the electrophilic ketone in 1-[4-(2-pyridyl)piperazino]-1-pentanone .

Research Implications and Limitations

  • Structural Insights: The pyridyl-piperazino group is critical for CNS activity, while ketone chain length (butyrophenone vs. pentanone) modulates bioavailability and toxicity.
  • Data Gaps: Direct synthetic routes, spectral data (e.g., NMR, HRMS), and pharmacological profiles for this compound are unavailable in the provided evidence. Further studies are required to validate its properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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